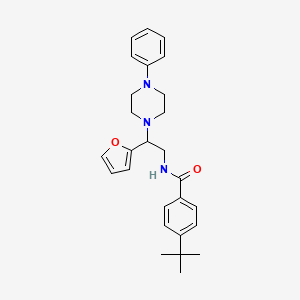

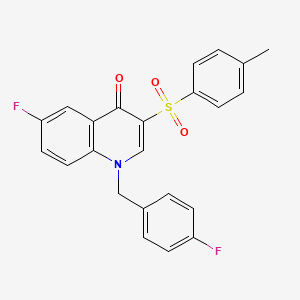

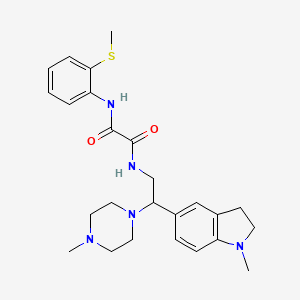

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). NOP is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a role in pain modulation, stress response, and addiction. PF-04457845 has been the subject of extensive scientific research due to its potential therapeutic applications in various conditions, such as anxiety, depression, and drug addiction.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Stability

Studies on benzofuran derivatives reveal advancements in synthetic chemistry, including the development of novel synthesis methods and analysis of chemical stability. For instance, a microwave-assisted one-pot parallel approach was developed for synthesizing benzofuran-2-carboxamides, showcasing a rapid method for identifying biologically active compounds (Xie et al., 2014). Additionally, the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl amide derivatives of benzamide have been examined, assessing their suitability as prodrugs (Kahns & Bundgaard, 1991).

Enzyme Inhibition

Benzofuran derivatives have been evaluated for their inhibitory activities against specific enzymes. For example, some compounds were found to be potent inhibitors of the 5-lipoxygenase enzyme, a key player in the inflammation process (Ohemeng et al., 1994). This suggests the potential therapeutic applications of benzofuran derivatives in treating diseases associated with inflammation.

Anticancer Activity

Research into benzofuran-2-carboxamide derivatives has also explored their anticancer properties. A study on novel 2-(het)arylpyrrolidine-1-carboxamides revealed that some derivatives exhibited in vitro activity towards tumor cell lines superior to the reference drug tamoxifen, indicating their potential as anticancer agents (Smolobochkin et al., 2019).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial properties of benzofuran derivatives have been investigated, highlighting their potential in addressing bacterial infections and biofilm growth. For example, a series of benzofuran-2-carboxamide derivatives demonstrated in vitro antibacterial activity against pathogenic bacteria, suggesting their use in developing new antimicrobial agents (Idrees et al., 2020).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular processes such as cell division, oxidative stress response, and viral replication .

Biochemical Pathways

These could include pathways related to cell division, oxidative stress response, and viral replication .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell division, enhancing oxidative stress response, and inhibiting viral replication .

Eigenschaften

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-9-10-21-17(7-3-4-8-17)12-18-16(20)15-11-13-5-1-2-6-14(13)22-15/h1-2,5-6,11,19H,3-4,7-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRICOWUJJJXCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2429147.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2429148.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)